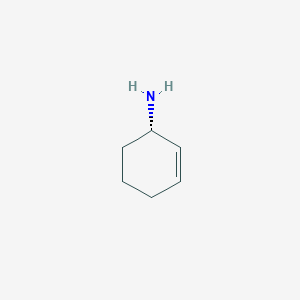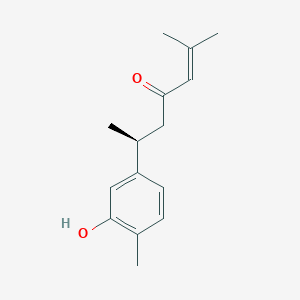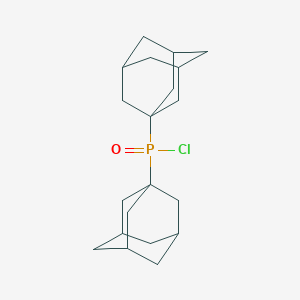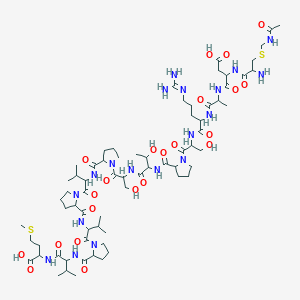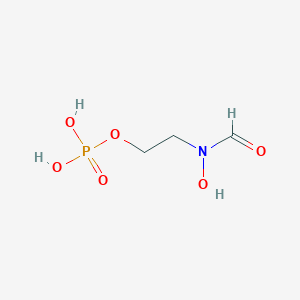
Fosfoxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosfomycin is a broad-spectrum antibiotic that has been used for over 40 years to treat bacterial infections. It is a phosphonic acid derivative that has a unique mechanism of action, making it effective against a wide range of bacteria. Fosfomycin has been used in clinical settings to treat urinary tract infections, respiratory infections, and gastrointestinal infections. In recent years, scientists have been exploring the potential of fosfomycin as a research tool for studying bacterial physiology and as a starting point for developing new antibiotics.
Mecanismo De Acción
Fosfomycin works by inhibiting the enzyme enolpyruvyl transferase, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting this enzyme, fosfomycin disrupts the formation of the bacterial cell wall, leading to bacterial death.
Biochemical and physiological effects:
Fosfomycin has been shown to have a variety of biochemical and physiological effects on bacteria. It has been shown to inhibit the growth of a wide range of bacterial species, including both gram-positive and gram-negative bacteria. Fosfomycin has also been shown to disrupt the formation of bacterial biofilms, which are communities of bacteria that are highly resistant to antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of fosfomycin as a research tool is its unique mechanism of action. Because it targets a different pathway than most other antibiotics, it can be used to study the effects of antibiotics on bacterial physiology in new and interesting ways. Fosfomycin is also relatively easy to synthesize and has a long history of safe use in clinical settings.
One limitation of fosfomycin as a research tool is its relatively narrow spectrum of activity. While it is effective against a wide range of bacteria, it may not be suitable for studying certain bacterial species or strains. Additionally, fosfomycin can be expensive to produce in large quantities, which may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for research on fosfomycin. One area of interest is the development of new fosfomycin derivatives that may have improved activity against certain bacterial species or strains. Another area of interest is the use of fosfomycin in combination with other antibiotics to improve their efficacy against antibiotic-resistant bacteria. Finally, fosfomycin may be used as a starting point for the development of new antibiotics with novel mechanisms of action.
Métodos De Síntesis
Fosfomycin is synthesized through a multistep process that involves the reaction of phosphorous acid with formaldehyde and ammonia. The resulting compound is then oxidized to form fosfomycin. The synthesis of fosfomycin is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
Fosfomycin has been used extensively in scientific research to study bacterial physiology and the mechanisms of antibiotic resistance. It has been used to study the cell wall biosynthesis pathway in bacteria and to investigate the role of efflux pumps in antibiotic resistance. Fosfomycin has also been used as a tool to study the structure and function of bacterial enzymes involved in antibiotic resistance.
Propiedades
Número CAS |
126986-24-1 |
|---|---|
Fórmula molecular |
C3H8NO6P |
Peso molecular |
185.07 g/mol |
Nombre IUPAC |
2-[formyl(hydroxy)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C3H8NO6P/c5-3-4(6)1-2-10-11(7,8)9/h3,6H,1-2H2,(H2,7,8,9) |
Clave InChI |
CTKGSLXEDHVOQR-UHFFFAOYSA-N |
SMILES |
C(COP(=O)(O)O)N(C=O)O |
SMILES canónico |
C(COP(=O)(O)O)N(C=O)O |
Otros números CAS |
126986-24-1 |
Sinónimos |
fosfoxacin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






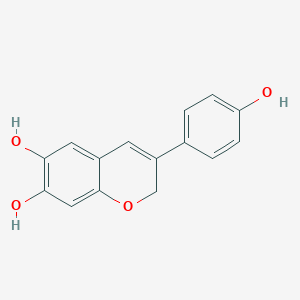
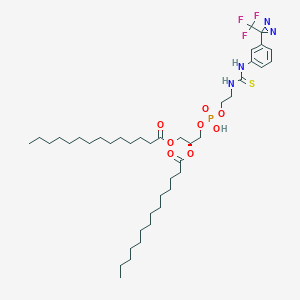
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)


